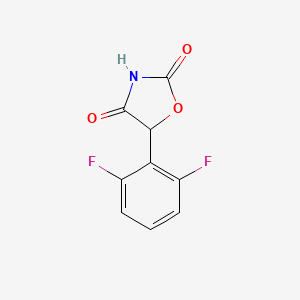






|
REACTION_CXSMILES
|
Cl.[OH:2][CH:3]([C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1[F:16])[C:4](=[NH:8])[O:5]CC.[O:17]1CCC[CH2:18]1>>[F:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([F:16])[C:9]=1[CH:3]1[O:2][C:18](=[O:17])[NH:5][C:4]1=[O:8] |f:0.1|
|


|
Name
|
ethyl 1-hydroxy-1-(2,6-difluorophenyl)methanecarboximidate hydrochloride
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.OC(C(OCC)=N)C1=C(C=CC=C1F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The crude was recrystallized from about 60 ml
|
|
Type
|
CUSTOM
|
|
Details
|
of isopropanol to yield
|
|
Type
|
CUSTOM
|
|
Details
|
purified 5-(2,6-difluorophenyl)oxazolidine-2,4-dione [5.8 g., 57%; m.p. 196°-198° C., m/e 213 ir (KBr) 3175, 1812, 1739, 1361, 1152 cm-1 ]
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |